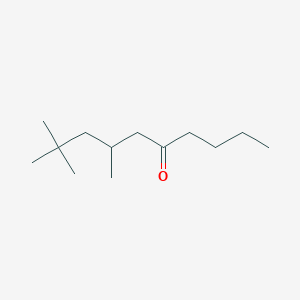
7,9,9-Trimethyldecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9,9-Trimethyldecan-5-one is an organic compound with the molecular formula C13H26O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyldecan-5-one can be achieved through various organic synthesis methods. One common approach involves the oxidation of the corresponding alcohol, 7,9,9-Trimethyldecan-5-ol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction typically occurs under mild conditions, ensuring high yield and purity of the ketone product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic oxidation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the oxidation of hydrocarbons. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
7,9,9-Trimethyldecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone can yield the corresponding alcohol, 7,9,9-Trimethyldecan-5-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 7,9,9-Trimethyldecanoic acid.
Reduction: 7,9,9-Trimethyldecan-5-ol.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile.
Scientific Research Applications
7,9,9-Trimethyldecan-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying ketone reactivity and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of ketone-based pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its characteristic odor.
Mechanism of Action
The mechanism of action of 7,9,9-Trimethyldecan-5-one involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and biological activity. The carbonyl group can act as an electrophile, making it susceptible to nucleophilic attack, which is a key step in many of its chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,3,7-Trimethyldecane: A structurally similar alkane with different chemical properties due to the absence of a carbonyl group.
5,7,9-Trimethyldecanoic acid: An oxidized form of 7,9,9-Trimethyldecan-5-one with a carboxylic acid group.
7,9,9-Trimethyldecan-5-ol: The reduced form of this compound, possessing an alcohol group instead of a carbonyl group.
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and industrial applications.
Properties
CAS No. |
77373-15-0 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
7,9,9-trimethyldecan-5-one |
InChI |
InChI=1S/C13H26O/c1-6-7-8-12(14)9-11(2)10-13(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
FOFUJODAIVFYDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
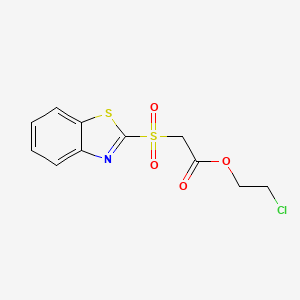
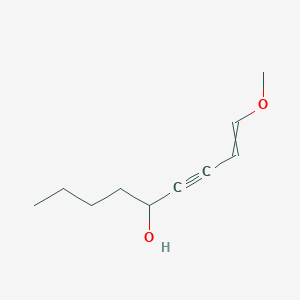
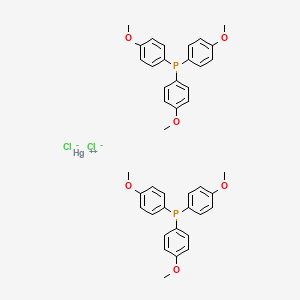
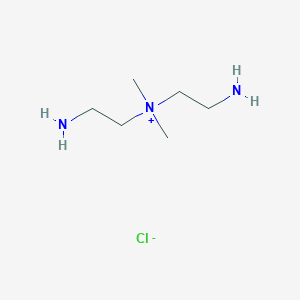
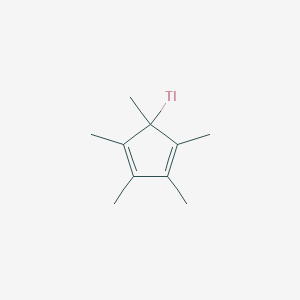
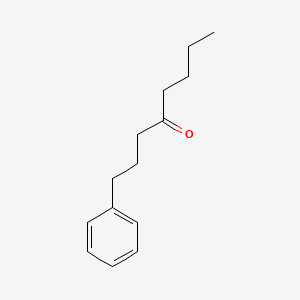
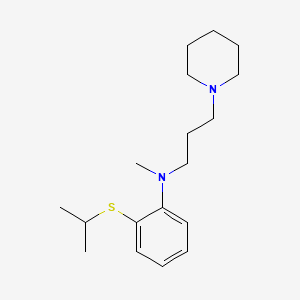
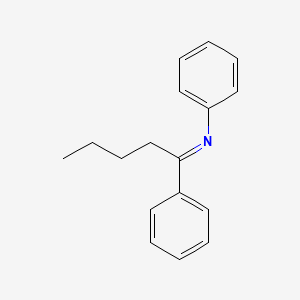

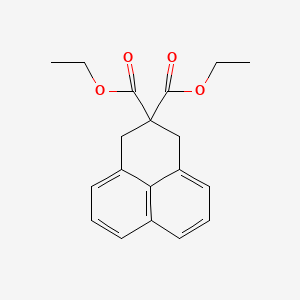
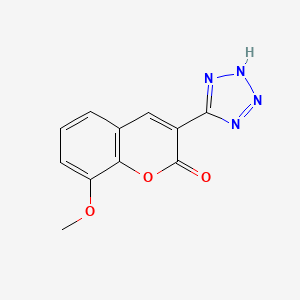
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
